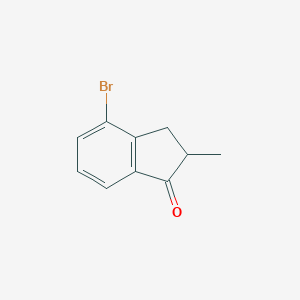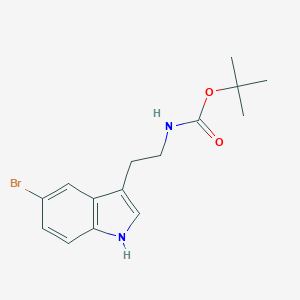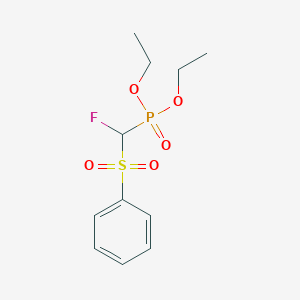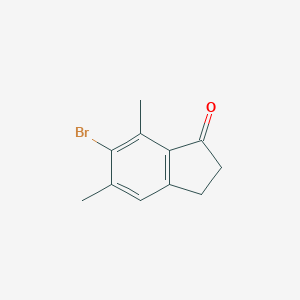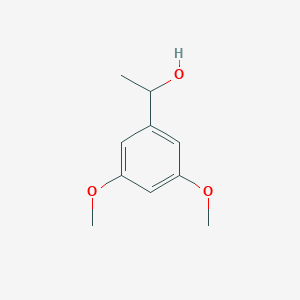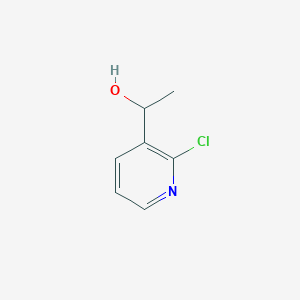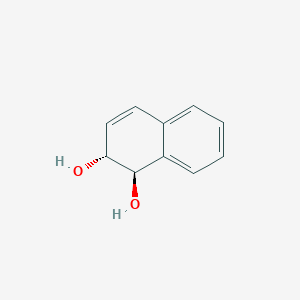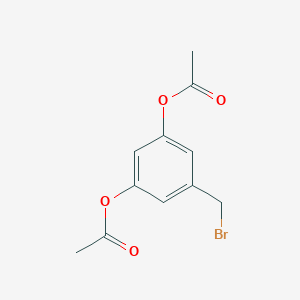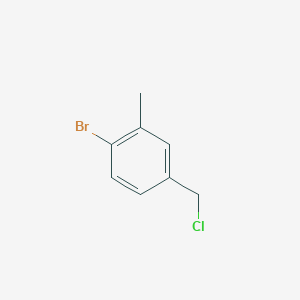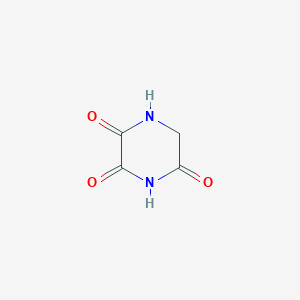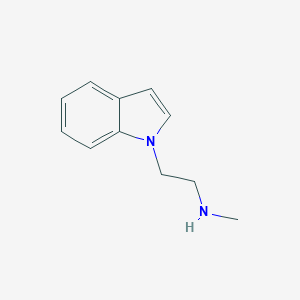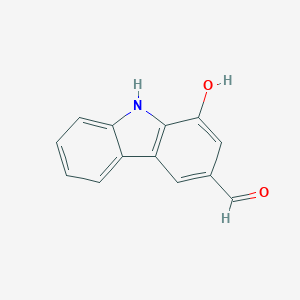
Demethylmurrayanine
Overview
Description
Demethylmurrayanine, also known as 1-hydroxy-9H-carbazole-3-carboxaldehyde, is an organic compound with the chemical formula C13H9NO2 and a molar mass of 211.22 g/mol . It is a yellow powder that is stable at room temperature and soluble in water and organic solvents such as methanol and ethanol . This compound is often used as a pharmaceutical synthetic intermediate for biologically active molecules .
Mechanism of Action
Target of Action
Demethylmurrayanine, also known as O-demethylmurrayanine, is a natural phenol It has been reported to exhibit strong cytotoxicity against mcf-7 and smmc-7721 , suggesting that it may target certain cellular components or pathways involved in cell survival and proliferation.
Mode of Action
It is known to exhibit strong cytotoxicity against certain cell lines , indicating that it may interact with its targets to induce cell death or inhibit cell proliferation
Result of Action
This compound has been reported to exhibit strong cytotoxicity against certain cell lines This suggests that the molecular and cellular effects of the compound’s action may include induction of cell death and inhibition of cell proliferation
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound
Biochemical Analysis
Biochemical Properties
It is known that Demethylmurrayanine interacts with various biomolecules in the cell, contributing to its observed cytotoxic effects . The exact nature of these interactions and the specific enzymes, proteins, and other biomolecules involved remain areas of active research.
Cellular Effects
This compound has been found to exhibit strong cytotoxicity against MCF-7 and SMMC-7721 cancer cell lines This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: A common method for preparing demethylmurrayanine involves the reaction of 2,5-dimethylpyrrolidone with aminoethanol . The reaction conditions typically include a controlled temperature and the use of appropriate solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the same basic reaction but is scaled up to produce larger quantities of the compound. Safety measures are implemented to handle the compound safely, given its potential irritant properties .
Chemical Reactions Analysis
Types of Reactions: Demethylmurrayanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Demethylmurrayanine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Demethylmurrayanine is part of a group of compounds known as carbazole alkaloids. Similar compounds include:
O-Demethylmurrayanine: Exhibits strong cytotoxicity against cancer cell lines.
Clausine D: Known for its cytotoxic properties and structural similarity.
Murrayanine: Another carbazole alkaloid with similar biological activities.
Uniqueness: What sets this compound apart is its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit a range of biological activities. Its stability and solubility also make it a versatile compound for various applications .
Properties
IUPAC Name |
1-hydroxy-9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-7-8-5-10-9-3-1-2-4-11(9)14-13(10)12(16)6-8/h1-7,14,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSFFQUIYNEZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is O-Demethylmurrayanine synthesized in the laboratory?
A2: A successful synthetic route for O-Demethylmurrayanine starts with N-Phenyl-4,5-dimethylene-1,3-oxazolidin-2-one . This process involves the creation of a crucial diarylamine intermediate. The final step involves a palladium-catalyzed cyclization of a silylated derivative of this diarylamine to form the O-Demethylmurrayanine structure . This synthetic approach provides a reliable method for obtaining O-Demethylmurrayanine for research and potential applications.
Q2: What is the structural difference between O-Demethylmurrayanine and Murrayanine?
A3: O-Demethylmurrayanine is structurally very similar to Murrayanine. The key difference lies in the presence of a methoxy group (-OCH3) at the 1-position of the carbazole ring in Murrayanine. O-Demethylmurrayanine, as the name suggests, lacks this methoxy group, having a hydroxyl group (-OH) at the same position . This subtle structural variation can potentially lead to differences in their biological activities and pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


